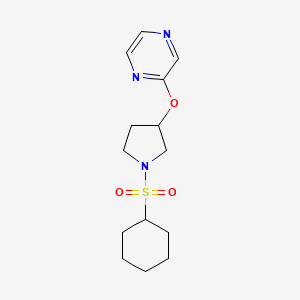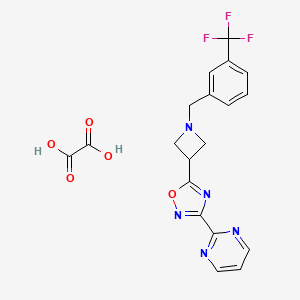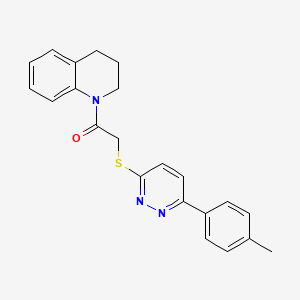
N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) . It’s used in bioconjugation and functionalization of polymer surfaces .
Synthesis Analysis
The synthesis of “4-fluoro-3-nitrophenyl azide” involves a variety of coupling agents . It’s used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Molecular Structure Analysis
The molecular formula of “4-Fluoro-3-nitrophenyl isocyanate” is C7H3FN2O3 .Chemical Reactions Analysis
“4-fluoro-3-nitrophenyl azide” can activate an inert surface through a nitrene insertion reaction . It can conjugate a biomolecule without any catalyst, reagent, or modification .Physical And Chemical Properties Analysis
The molecular weight of “4-Fluoro-3-nitrophenyl isocyanate” is 182.1087 .Wissenschaftliche Forschungsanwendungen
Met Kinase Inhibitors
- The compound is related to a class of substituted dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These have shown promising results in treating Met-dependent human gastric carcinoma in preclinical models (Schroeder et al., 2009).
Aromatic Polyamides
- It's related to aromatic polyamides containing ether and bulky fluorenylidene groups, which have excellent solubility and thermal stability. These materials could have applications in high-performance polymers and engineering plastics (Hsiao, Yang, & Lin, 1999).
Solid-Phase Synthesis
- It's associated with solid-phase synthesis techniques, particularly in the preparation of substituted benzodiazepinones. These compounds have potential applications in medicinal chemistry and drug development (Lee, Gauthier, & Rivero, 1999).
PET Radioligands
- Similar compounds have been used in the synthesis of PET radioligands for brain imaging, particularly targeting the 5-HT1A receptor. This has implications in neuroscience research and potential clinical applications in brain disorders (Vandecapelle et al., 2001).
Photophysical Studies
- Compounds in this family have been studied for their photophysical properties, particularly in understanding intramolecular electron transfer processes. This research is relevant to the development of new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O4/c21-16-6-5-15(9-17(16)27(30)31)25-19(29)13-4-7-18(28)26(11-13)10-12-2-1-3-14(8-12)20(22,23)24/h1-9,11H,10H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYPXIUBCTBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

![9-Butyl-10-[(E)-2-[(3E)-3-[(2E)-2-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B2648886.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)
![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)




![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)


![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)
